molecular formula C20H28O3 B584528 4-Hydroxy-9-cis-Retinoic acid-d3 CAS No. 1346606-78-7

4-Hydroxy-9-cis-Retinoic acid-d3

Numéro de catalogue: B584528
Numéro CAS: 1346606-78-7
Poids moléculaire: 319.459
Clé InChI: KGUMXGDKXYTTEY-YVCXFFPKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic Nomenclature and Isotopic Labeling

4-Hydroxy-9-cis-Retinoic Acid-d3 is systematically named (2E,4E,6Z,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid-d3 , reflecting its stereochemistry and deuterium substitution. The isotopic labeling involves three deuterium atoms replacing hydrogens at the 2,6,6-trimethyl positions on the cyclohexenyl ring. This compound is cataloged under CAS Registry Number 150737-17-0 (non-deuterated form) and 71749326 (deuterated form).

Molecular Formula and Deuterium Substitution Patterns

The molecular formula is C₂₀H₂₅D₃O₃ , with a molecular weight of 319.5 g/mol . Deuterium substitution occurs at three methyl groups:

  • Position 2 : One deuterium on the cyclohexenyl ring.
  • Position 6 : Two deuterium atoms on the adjacent methyl groups.

This labeling reduces metabolic lability while preserving the compound’s retinoid activity.

Table 1: Isotopic Composition

Position Substitution Number of Deuterium Atoms
2 CH₂D 1
6 CD₃ 2

2D/3D Structural Elucidation and Conformational Analysis

The structure comprises:

  • A cyclohexenyl ring with hydroxyl (-OH) at position 4 and deuterated methyl groups.
  • A conjugated tetraenoic acid chain (2E,4E,6Z,8E configuration).

Conformational analysis reveals steric hindrance between the C9 methyl group and the cyclohexenyl ring, favoring a distorted s-cis conformation of the polyene chain. Computational studies show that the 9-cis geometry enables binding to retinoid X receptors (RXRs) by maintaining a 30° dihedral angle between the ring and carboxylate group.

Spectroscopic Fingerprints (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.67 (1H, d, J = 15.7 Hz, H-8), 6.31 (1H, d, J = 14.7 Hz, H-12), 5.72 (1H, t, H-14).
    • Deuterium-induced splitting observed at δ 1.84 (CD₃, s) and δ 1.95 (CH₂D, s).
  • ¹³C NMR :

    • δ 137.6 (C-9), 134.7 (C-12), 119.6 (C-14).

Infrared Spectroscopy (IR)

  • Peaks at 3450 cm⁻¹ (O-H stretch), 1710 cm⁻¹ (carboxylic acid C=O), and 1605 cm⁻¹ (conjugated C=C).

Mass Spectrometry (MS)

  • ESI-MS : m/z 319.5 [M+H]⁺, with fragmentation ions at m/z 255.2 (loss of COOH) and 173.1 (cyclohexenyl fragment).
  • GC-MS : Characteristic ions at m/z 316 (M⁺-D₃) and 255 (base peak).

Table 2: Key Spectral Data

Technique Key Signals Interpretation
¹H NMR δ 6.67 (d), δ 1.84 (s) Olefinic protons, CD₃ groups
IR 3450 cm⁻¹, 1710 cm⁻¹ Hydroxyl, carboxylic acid groups
ESI-MS m/z 319.5 [M+H]⁺ Molecular ion peak

Propriétés

Numéro CAS

1346606-78-7

Formule moléculaire

C20H28O3

Poids moléculaire

319.459

Nom IUPAC

(2E,4E,6Z,8E)-9-[3-hydroxy-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+/i3D3

Clé InChI

KGUMXGDKXYTTEY-YVCXFFPKSA-N

SMILES

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Origine du produit

United States

Méthodes De Préparation

Condensation of 9-cis-C15-Aldehyde with Ethyl Senecioate

This method, adapted from classical retinoid synthesis, involves the reaction of 9-cis-C15-aldehyde with ethyl senecioate in the presence of potassium amide in liquid ammonia. The reaction proceeds via a Wittig-Horner mechanism, yielding 9-cis-retinoic acid with high stereochemical fidelity. Key parameters include:

ParameterConditionYield (%)
SolventLiquid ammonia65–70
Temperature−33°C (boiling point of ammonia)
Reaction Time6–8 hours
PurificationColumn chromatography (silica gel)

Critical Considerations :

  • The use of anhydrous conditions prevents hydrolysis of intermediates.

  • Stereochemical integrity is maintained by avoiding prolonged exposure to light or heat, which promotes isomerization.

Photoisomerization of All-Trans-Retinoic Acid

All-trans-retinoic acid undergoes photoisomerization in polar solvents such as acetonitrile under UV light (λ = 350 nm). This method generates a mixture of cis isomers, with the 9-cis configuration constituting ~20–30% of the product.

ParameterConditionYield (%)
Light SourceUV lamp (350 nm)
SolventAcetonitrile
Reaction Time4–6 hours
9-cis Isomer Proportion25% (with 13-cis and others)

Limitations :

  • Low selectivity necessitates extensive purification via high-performance liquid chromatography (HPLC).

  • Scalability is constrained by energy-intensive light exposure requirements.

Introduction of the hydroxyl group at the C4 position is achieved through controlled oxidation followed by reduction.

Chemical Oxidation with Potassium Permanganate

9-cis-Retinoic acid is treated with potassium permanganate (KMnO₄) in an alkaline aqueous medium, yielding 4-keto-9-cis-retinoic acid. Subsequent reduction with sodium borohydride (NaBH₄) produces 4-hydroxy-9-cis-retinoic acid.

StepReagent/ConditionIntermediate/ProductYield (%)
Oxidation0.1 M KMnO₄, pH 10, 25°C, 2 h4-keto-9-cis-retinoic acid55–60
Reduction0.5 M NaBH₄, ethanol, 0°C, 1 h4-hydroxy-9-cis-retinoic acid70–75

Analytical Validation :

  • HPLC analysis (C18 column, 345 nm detection) confirms >95% purity post-reduction.

  • Nuclear magnetic resonance (NMR) spectroscopy verifies the hydroxyl group’s regiochemistry (δ 4.1 ppm, broad singlet).

Enzymatic Hydroxylation

Rat liver microsomes containing cytochrome P450 enzymes catalyze the hydroxylation of 9-cis-retinoic acid in vitro. While less common in industrial synthesis, this method offers insights into metabolic pathways.

ParameterConditionYield (%)
Enzyme SourceRat liver microsomes15–20
CofactorNADPH
Incubation Time60 minutes

Deuteration Strategies

Deuterium incorporation targets specific positions to minimize metabolic degradation while preserving bioactivity.

Deuterium Exchange via Acid-Catalyzed H/D Scrambling

4-Hydroxy-9-cis-retinoic acid is dissolved in deuterated methanol (CD₃OD) containing deuterated hydrochloric acid (DCl). The mixture is refluxed at 60°C for 48 hours, enabling H/D exchange at labile α-positions.

ParameterConditionDeuterium Incorporation (%)
SolventCD₃OD
Catalyst0.1 M DCl
Temperature60°C
Time48 hours85–90

Limitations :

  • Non-selective deuteration may occur at multiple sites.

  • Prolonged heating risks isomerization of the 9-cis double bond.

Synthesis from Deuterated Precursors

Deuterated ethyl senecioate-d₃ is used in the initial Wittig-Horner condensation, ensuring deuterium incorporation at the C9 methyl group. This method achieves >99% isotopic purity.

ParameterConditionYield (%)
Deuterated ReagentEthyl senecioate-d₃60–65
SolventLiquid ammonia
PurificationHPLC (C18, acetonitrile/water)

Purification and Quality Control

Final purification employs reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% formic acid. Key quality metrics include:

MetricSpecificationMethod
Purity≥98%HPLC (345 nm)
Isotopic Purity≥99% d3Mass spectrometry (ESI-MS)
Stereochemical Integrity9-cis configuration retainedCD Spectroscopy

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy-9-cis-Retinoic Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced forms of retinoic acids, such as 4-oxo-retinoic acid and retinol.

Applications De Recherche Scientifique

Chemical Research Applications

4-Hydroxy-9-cis-Retinoic Acid-d3 serves as a model compound in retinoid chemistry, facilitating the understanding of retinoid interactions with various reagents and catalysts. Its unique structural properties allow researchers to investigate the reactivity and stability of retinoids under different conditions.

In biological research, 4-Hydroxy-9-cis-Retinoic Acid-d3 is studied for its role in cellular differentiation, proliferation, and apoptosis. It has been shown to influence metabolic pathways related to retinoids, making it a critical compound for understanding cellular processes.

Case Study: Induction of Differentiation in Cancer Cells

A study demonstrated that 4-Hydroxy-9-cis-Retinoic Acid-d3 significantly induced differentiation in HL-60 leukemia cells, promoting apoptosis even in cell lines resistant to other treatments. The compound was found to enhance tissue transglutaminase activity, which is associated with increased apoptosis rates .

Medical Applications

The medical applications of 4-Hydroxy-9-cis-Retinoic Acid-d3 are extensive, particularly in oncology and dermatology. It has been investigated for its potential therapeutic effects against various cancers and skin conditions.

Table 2: Medical Applications of 4-Hydroxy-9-cis-Retinoic Acid-d3

ApplicationDisease/ConditionMechanism of Action
Cancer TreatmentAcute Promyelocytic LeukemiaInduces differentiation and apoptosis in cancer cells
Skin HealthAcne and PsoriasisReduces inflammation and promotes skin cell turnover
ChemopreventionBreast CancerInhibits tumor growth through various apoptotic pathways

Case Study: Efficacy in Breast Cancer

Research indicated that the combination of 4-Hydroxy-9-cis-Retinoic Acid-d3 with other retinoids resulted in a significant reduction (up to 96%) in mammary cancer incidence in aged rat models. This suggests a synergistic effect that may enhance chemopreventive strategies against breast cancer .

Industrial Applications

In the pharmaceutical industry, 4-Hydroxy-9-cis-Retinoic Acid-d3 is utilized in developing new therapeutic agents. Its properties make it suitable for formulating skincare products aimed at improving skin health through its anti-inflammatory and regenerative effects.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between 4-Hydroxy-9-cis-Retinoic Acid-d3 and related retinoids:

Compound Molecular Weight (g/mol) Key Structural Features Receptor Affinity Primary Applications
4-Hydroxy-9-cis-RA-d3 ~317.45 Deuteration at C-3; hydroxylation at C-4 Presumed RXR/RAR binding (inferred) LC-MS/MS internal standard
9-cis-Retinoic Acid 300.40 9-cis double bond; no hydroxylation Binds RARα, β, γ and RXRs (IC50: 5–60 nM) Cancer therapy, differentiation studies
All-trans-Retinoic Acid 300.44 All-trans configuration Binds RARs (IC50: ~5 nM); no RXR affinity Acute promyelocytic leukemia treatment
4-Oxo-9-cis-RA 314.43 Ketone group at C-4 Unknown; presumed weaker RXR/RAR affinity Major metabolite of 9-cis-RA
13,14-Dihydro-9-cis-RA 302.45 Saturated C13–C14 bond Unknown Intermediate in β-oxidation pathways
Key Observations:
  • Deuteration: 4-Hydroxy-9-cis-RA-d3’s deuterium substitution minimizes metabolic degradation compared to non-deuterated analogs, enhancing its utility in analytical workflows .
  • Hydroxylation vs. Ketone Formation : The hydroxyl group at C-4 distinguishes it from 4-Oxo-9-cis-RA, which undergoes oxidation at the same position .

Metabolic Pathways

  • 4-Hydroxy-9-cis-RA-d3: Used to track hydroxylation and isomerization pathways of 9-cis-RA in vivo. Deuteration slows hepatic metabolism, reducing interference with endogenous retinoid quantification .
  • 9-cis-RA : Metabolized via hydroxylation (C-4), oxidation (4-oxo), and isomerization (to 13-cis and all-trans forms) .
  • 4-Oxo-9-cis-RA : A terminal metabolite formed via oxidation, detectable in plasma during bioequivalence studies .

Analytical Considerations

  • Chromatographic Separation: 4-Hydroxy-9-cis-RA-d3 elutes slightly earlier than non-deuterated 4-hydroxy-9-cis-RA in reversed-phase LC-MS/MS, facilitating accurate quantification .
  • Sensitivity : Deuterated analogs improve detection limits (e.g., LOQ < 1 ng/mL for 9-cis-RA in plasma) by reducing ion suppression .

Q & A

Basic Research Questions

Q. How is 4-Hydroxy-9-cis-Retinoic Acid-d3 synthesized, and what analytical methods validate its structural integrity?

  • Methodology : The compound is synthesized via deuteration of non-labeled precursors, such as 9-cis-retinoic acid, using deuterium oxide (D₂O) or deuterated reagents. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions and mass spectrometry (MS) to verify molecular weight (317.45 g/mol) and isotopic purity .
  • Key Considerations : Ensure deuterium labeling efficiency (>97%) by comparing MS spectra with unlabeled analogs. NMR chemical shifts for deuterated carbons should align with theoretical predictions .

Q. What are the primary biological roles of 4-Hydroxy-9-cis-Retinoic Acid-d3 in cellular systems?

  • Mechanistic Insight : As a retinoid X receptor (RXR) agonist, it modulates gene transcription via RXR heterodimerization with nuclear receptors (e.g., PPAR, LXR). Its deuterated form enables tracking of metabolic stability in in vitro assays, such as hepatocyte incubation followed by LC-MS/MS analysis .
  • Experimental Design : Use reporter gene assays (e.g., luciferase under RXR-responsive promoters) to quantify transcriptional activation. Compare dose-response curves with non-deuterated analogs to assess isotopic effects on potency .

Advanced Research Questions

Q. How do isotopic effects (deuteration) influence the pharmacokinetics and receptor-binding affinity of 4-Hydroxy-9-cis-Retinoic Acid-d3?

  • Data Analysis : Deuteration typically reduces metabolic clearance by stabilizing C-D bonds, prolonging half-life. Use in vitro microsomal stability assays (e.g., human liver microsomes) to compare degradation rates between deuterated and non-deuterated forms. Surface plasmon resonance (SPR) can quantify binding kinetics (KD, kon/koff) to RXRs .
  • Contradiction Resolution : If deuterated analogs show unexpected reductions in binding affinity, investigate steric hindrance via molecular dynamics simulations or X-ray crystallography of receptor-ligand complexes .

Q. What experimental strategies resolve discrepancies in gene expression profiles induced by 4-Hydroxy-9-cis-Retinoic Acid-d3 across different cell lines?

  • Methodological Approach :

  • Perform RNA sequencing (RNA-seq) on treated vs. untreated cells to identify differentially expressed genes.
  • Cross-validate results with qPCR for high-priority targets (e.g., CYP26A1, CRABP2).
  • Control for batch effects by normalizing data to housekeeping genes and using standardized cell culture conditions .
    • Hypothesis Testing : If contradictory gene activation patterns arise (e.g., upregulation in cancer cells vs. suppression in normal cells), assess RXR isoform expression (α, β, γ) via Western blotting, as ligand specificity varies by subtype .

Q. How can 4-Hydroxy-9-cis-Retinoic Acid-d3 be utilized as an internal standard in retinoid quantification studies?

  • Analytical Workflow :

  • Spike deuterated compound into biological matrices (e.g., plasma, tissue homogenates) during sample preparation.
  • Use high-resolution MS (HRMS) with multiple reaction monitoring (MRM) to distinguish endogenous retinoids from the deuterated standard based on mass shifts (e.g., +3 Da).
  • Validate method accuracy via calibration curves with known concentrations .
    • Quality Control : Ensure isotopic purity (>99%) to avoid cross-signal interference. Monitor for deuterium-hydrogen exchange under acidic/basic conditions during extraction .

Research Design and Ethical Considerations

Q. What frameworks (e.g., FINER criteria) ensure rigorous hypothesis formulation for studies involving 4-Hydroxy-9-cis-Retinoic Acid-d3?

  • Guidelines : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions. For example:

  • Novelty: Investigate its role in non-canonical RXR signaling pathways (e.g., NF-κB modulation).
  • Ethical Compliance: Adhere to institutional review boards (IRBs) for animal/human tissue studies, emphasizing deuterated compound safety profiles .

Q. How should conflicting data on retinoid isomerization kinetics involving 4-Hydroxy-9-cis-Retinoic Acid-d3 be addressed?

  • Troubleshooting :

  • Replicate experiments under controlled temperature/pH conditions to minimize spontaneous isomerization.
  • Use chiral chromatography to separate isomers and confirm retention times with deuterated standards.
  • Compare results with isotopic labeling studies (e.g., <sup>13</sup>C-labeled analogs) to rule out deuterium-specific artifacts .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.